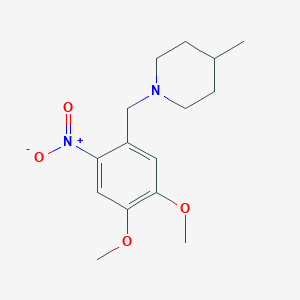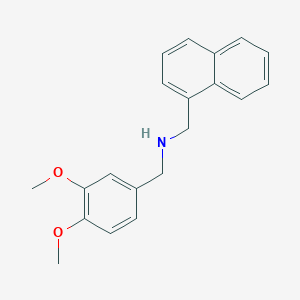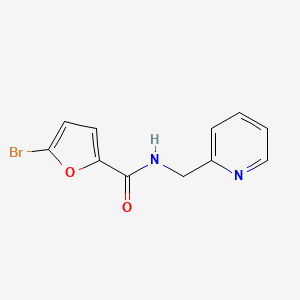
2-ethyl-N-(4-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethyl-N-(4-methylphenyl)butanamide, also known as N-ethyl-4-methyl-2-(p-tolyl)pentanamide or MEP, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is soluble in organic solvents but insoluble in water. MEP is widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of MEP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. It may also interact with ion channels and receptors in the brain, leading to its pharmacological effects.
Biochemical and Physiological Effects:
MEP has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. It also has anticonvulsant effects by reducing the excitability of neurons in the brain. Additionally, MEP has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of MEP is its high purity, which makes it suitable for use in various lab experiments. It is also relatively stable and has a long shelf life. However, one limitation of MEP is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of MEP. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. MEP's neuroprotective effects may be beneficial in slowing down the progression of these diseases. Additionally, MEP may have potential applications in the development of new analgesic and anti-inflammatory drugs. Further research is needed to fully understand the mechanism of action of MEP and its potential applications in various fields.
In conclusion, MEP is a promising compound that has potential applications in various fields of scientific research. Its unique properties and pharmacological effects make it a valuable candidate for the development of new drugs and treatments. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
MEP can be synthesized by the reaction of 4-methylbenzoyl chloride with N-ethyl-2-aminopentane in the presence of a base such as triethylamine. The reaction yields MEP as a white crystalline solid with a high purity.
Scientific Research Applications
MEP has been extensively studied in scientific research due to its potential applications in various fields. It has been found to have anti-inflammatory, analgesic, and anti-convulsant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
2-ethyl-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-11(5-2)13(15)14-12-8-6-10(3)7-9-12/h6-9,11H,4-5H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHJVHZDATWRHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(4-fluorophenoxy)methyl]benzoate](/img/structure/B5865872.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5-nitro-2-furamide](/img/structure/B5865895.png)




![2-[(4-chlorophenyl)amino]-2-oxoethyl 4-hydroxybenzoate](/img/structure/B5865924.png)

![3-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5865963.png)


![N'-[(3,4-dimethylbenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5865979.png)

